molecular formula C13H16O3 B3024972 4-Cyclopentyloxy-3-methoxy-benzaldehyde CAS No. 197573-17-4

4-Cyclopentyloxy-3-methoxy-benzaldehyde

Cat. No. B3024972
Key on ui cas rn: 197573-17-4
M. Wt: 220.26 g/mol
InChI Key: UMIUDSWQJWYRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765812B2

Procedure details

Bromocyclopentane (7.0 mL, 66 mmol) was added to a suspension of vanillin (5.0 g, 33 mmol) and potassium carbonate (13.6 g, 99 mmol) in EtOH (75 mL) and treated according to Procedure 3. 4-Cyclopentyloxy-3-methoxybenzaldehyde (7.1 g, 98%) was obtained as a yellow oil; δH (400 MHz, CDCl3) 1.62 (m, 2H, CH2), 1.78-2.04 (m, 6H, CH2), 3.89 (s, 3H, OCH3), 4.86 (tt, J=6.0, 3.2 Hz, 1H, OCH), 6.94 (d, J5,6=8.0 Hz, 1H, H5), 7.38 (d, J2,6=2.0 Hz, 1H, H2), 7.41 (dd, J5,6=8.0, J2,6=2.0 Hz, 1H, H6), 9.82 (s, 1H, CHO); δC (100 MHz, CDCl3) 24.1, 32.8, 56.0, 80.6, 109.4, 112.8, 126.6, 129.5, 150.2, 153.4, 190.9; vmax 977, 1260, 1504, 1580, 1680, 2869, 2956 cm−1.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[O:7]=[CH:8][C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CCO>[CH:2]1([O:15][C:14]2[CH:16]=[CH:17][C:9]([CH:8]=[O:7])=[CH:10][C:11]=2[O:12][CH3:13])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
BrC1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
13.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.